Potassium alginate

Description

Properties

IUPAC Name |

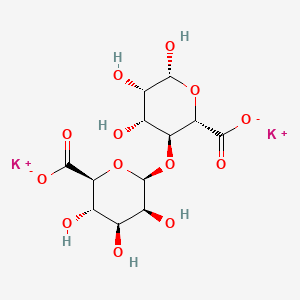

dipotassium;6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O13.2K/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEKMUKVBJSQBM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16K2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or slightly yellow solid; A colloidal substance; [Hawley] White to yellowish powder; [MSDSonline] | |

| Record name | Potassium alginate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLOWLY SOL IN WATER; INSOL IN ALCOHOL, READILY SOL IN HOT OR COLD WATER | |

| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 307 | |

| Record name | POTASSIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLLOIDAL SUBSTANCE; OCCURS AS FILAMENTS, GRAINS, GRANULES, OR POWDER; COLORLESS OR SLIGHTLY YELLOW | |

CAS No. |

9005-36-1 | |

| Record name | Alginic acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alginic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alginic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Alginate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to potassium alginate. Sourced from brown seaweeds, this natural polysaccharide is a subject of increasing interest in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and unique gelling properties.

Chemical Structure

This compound is the potassium salt of alginic acid, a linear, unbranched copolymer composed of two monomeric units: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1] These monomers are linked by 1,4-glycosidic bonds and are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks).

The ratio of mannuronic acid to guluronic acid (M/G ratio) and the arrangement of these blocks along the polymer chain vary depending on the seaweed source and extraction conditions. These structural variations significantly influence the physicochemical properties of the alginate, such as its viscosity and gelling capability.

The molecular formula for the this compound monomer is (C₆H₇KO₆)n. The molecular weight of commercially available this compound typically ranges from 10,000 to 600,000 g/mol .[1]

Physicochemical Properties

The properties of this compound are largely dictated by its chemical structure, particularly the M/G ratio and molecular weight.

Physical Properties

This compound is typically a white to yellowish-brown, fibrous or granular powder. It is odorless and tasteless. Key physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White to yellowish fibrous or granular powder | |

| Solubility | Soluble in cold and warm water to form a viscous colloidal solution; Insoluble in ethanol, ether, and chloroform | |

| pH (1% solution) | 6.0 - 8.0 |

Chemical Properties

The presence of carboxyl groups on the uronic acid residues gives this compound its anionic character and high ion-exchange capacity.

This compound solutions exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate. The viscosity is influenced by several factors:

-

Concentration: Viscosity increases with higher concentrations of this compound.

-

Molecular Weight: Higher molecular weight alginates produce more viscous solutions.

-

Temperature: Viscosity decreases as the temperature increases.[2]

-

pH: Solutions are stable in a pH range of 4-10.[3] Below pH 4, alginic acid may precipitate, leading to an increase in apparent viscosity followed by a loss of viscosity.

-

Presence of Monovalent Cations: The addition of other monovalent cations (like Na⁺) can cause a reduction in viscosity due to the shielding of the negative charges on the polymer chains.

Table 1: Viscosity of this compound Solutions at Different Concentrations

| Concentration (% w/v) | Average Viscosity (mPa·s) |

| 1 | 84 |

| 2 | 849 |

| 3 | 3676 |

Note: Data derived from studies on potassium alginates from Macrocystis pyrifera.[4]

A key property of this compound is its ability to form hydrogels in the presence of divalent cations, most notably calcium ions (Ca²⁺).[5] This ionotropic gelation is described by the "egg-box model," where the divalent cations bind between the G-blocks of adjacent polymer chains, creating a three-dimensional network. The strength and properties of the resulting gel are dependent on:

-

M/G Ratio: Alginates with a higher proportion of G-blocks form stronger, more brittle gels.

-

Cation Type and Concentration: The type of divalent or trivalent cation used for cross-linking significantly impacts the gel's mechanical properties. The strength of gels formed with different cations generally follows the order: Ba²⁺ > Sr²⁺ > Ca²⁺ > Zn²⁺.[6][7] Trivalent cations like Fe³⁺ can also be used for cross-linking.[8]

Table 2: Mechanical Properties of Alginate Hydrogels Cross-linked with Various Cations

| Cation (Concentration) | Elastic Modulus (E') (kPa) | Equilibrium Degree of Swelling (Q∞) |

| Fe³⁺ (0.1 M) | ~15 | ~20 |

| Cu²⁺ (1 M) | ~8 | ~25 |

| Sr²⁺ (1 M) | ~6 | ~30 |

| Ca²⁺ (1 M) | ~5 | ~35 |

| Zn²⁺ (1 M) | ~3 | ~40 |

| Ca²⁺ (0.1 M) | ~4 | ~45 |

Experimental Protocols

Determination of M/G Ratio by ¹H NMR Spectroscopy

Principle: This method involves the acid hydrolysis of the alginate polymer into its constituent monomers, followed by analysis using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the relative amounts of mannuronic and guluronic acid.

Protocol:

-

Depolymerization: Partially depolymerize the this compound sample by acid hydrolysis.

-

Sample Preparation: Dissolve approximately 5 mg of the lyophilized, hydrolyzed alginate in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

NMR Analysis: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 90°C) to reduce the viscosity of the solution.

-

Data Analysis: Integrate the signals corresponding to the anomeric protons of the M and G residues. The M/G ratio is calculated from the ratio of these integrated areas.[10]

Viscosity Measurement by Rotational Rheometry

Principle: A rotational rheometer is used to measure the resistance of the this compound solution to flow under a controlled shear rate.

Protocol:

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentrations. Allow the solutions to hydrate (B1144303) fully, typically by gentle stirring for several hours.

-

Instrument Setup: Use a cone-and-plate or parallel-plate geometry on the rheometer. Set the temperature to the desired value (e.g., 25°C).

-

Measurement: Apply a range of shear rates and record the corresponding shear stress to determine the viscosity. For shear-thinning fluids, the viscosity will decrease as the shear rate increases.[11][12][13]

Gel Strength Measurement by Texture Analyzer

Principle: A texture analyzer is used to perform a compression test on a prepared alginate gel to determine its mechanical properties, such as hardness and cohesiveness.

Protocol:

-

Gel Preparation: Prepare a this compound solution of a specific concentration and cross-link it with a solution of a divalent cation (e.g., CaCl₂) in a standardized mold.

-

Instrument Setup: Equip the texture analyzer with a cylindrical probe.

-

Compression Test: Lower the probe at a constant speed to compress the gel to a defined deformation percentage. The force required for this compression is recorded. A two-cycle compression can be used to determine properties like cohesiveness and springiness.[5][14][15][16]

Purity Testing (as per USP-NF)

Principle: The United States Pharmacopeia-National Formulary (USP-NF) provides monographs for assessing the purity of this compound.

Key Tests:

-

Assay: Determination of the percentage of this compound, typically by measuring the yield of carbon dioxide upon decarboxylation. The USP-NF specifies a yield of not less than 16.5% and not more than 19.5% of CO₂, which is equivalent to 89.2% to 105.5% of this compound.[1][17]

-

Identification: A series of chemical tests to confirm the identity of the substance, including the formation of a gelatinous precipitate with calcium chloride and sulfuric acid.[17]

-

Loss on Drying: Determines the moisture content.

-

Limits for Impurities: Tests for heavy metals (e.g., lead, arsenic) and microbial limits.[17]

Signaling Pathways and Biological Activities

This compound is not just an excipient; it also exhibits biological activities that are of interest in drug development.

Immune System Activation

Alginates can activate macrophages and other immune cells, primarily through the Toll-like receptor 4 (TLR4). This interaction can trigger downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines.[18][19]

References

- 1. This compound [doi.usp.org]

- 2. Physical Properties | KIMICA Corporation [kimica-algin.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. metall-mater-data.com [metall-mater-data.com]

- 6. Effect of various gelling cations on the physical properties of "wet" alginate films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Multiscale investigation of viscoelastic properties of aqueous solutions of sodium alginate and evaluation of their biocompatibility - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00159H [pubs.rsc.org]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. mdpi.com [mdpi.com]

- 14. metall-mater-data.com [metall-mater-data.com]

- 15. Secure Verification [vinar.vin.bg.ac.rs]

- 16. researchgate.net [researchgate.net]

- 17. uspbpep.com [uspbpep.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Potassium Alginate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of potassium alginate, a versatile biopolymer with significant applications in the pharmaceutical and biomedical fields. We will cover its synthesis from raw and purified sources, comprehensive characterization techniques, and its role in advanced research applications. This document is intended to serve as a practical resource, offering detailed experimental protocols and data interpretation for scientists working with this material.

Introduction to this compound

This compound is the potassium salt of alginic acid, a linear anionic polysaccharide extracted from brown seaweeds (Phaeophyceae).[1] The polymer is composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[2] The ratio, distribution, and length of these M and G blocks determine the physicochemical properties of the alginate, such as viscosity and gelling capability.[3]

Due to its excellent biocompatibility, low toxicity, biodegradability, and ability to form hydrogels under mild conditions, this compound is extensively used in drug delivery, tissue engineering, and wound healing.[1][4][5] Its use is particularly favored in applications where a low-sodium formulation is desirable.[4]

Synthesis of this compound

There are two primary methods for producing this compound for research: direct extraction and conversion from seaweed, and ion exchange from commercially available sodium alginate.

Method 1: Extraction from Brown Seaweed and Conversion

This method involves the extraction of alginic acid from brown algae, followed by neutralization with a potassium base to form the potassium salt.

-

Pre-treatment of Seaweed:

-

Wash dried brown seaweed (e.g., Laminaria, Macrocystis) with water to remove sand and salts.[6]

-

Treat the washed seaweed with a 0.2 M HCl solution for 24 hours to convert existing alginate salts into insoluble alginic acid.[6]

-

Wash the acid-treated biomass with distilled water until the washings are neutral.

-

Dry the pre-treated seaweed at 60°C.

-

-

Alginate Extraction:

-

Submerge the dried biomass in a 2% sodium carbonate (Na₂CO₃) solution for 24 hours with gentle stirring.[6] This converts the insoluble alginic acid into soluble sodium alginate.

-

Separate the viscous solution from the solid seaweed residue by filtration or centrifugation.

-

-

Precipitation of Alginic Acid:

-

Slowly add 1 M HCl to the sodium alginate solution while stirring until the pH reaches 2-3.

-

Allow the precipitated alginic acid to settle, then collect it by filtration.

-

Wash the alginic acid precipitate with distilled water to remove excess acid and salt, followed by a final wash with ethanol (B145695).

-

-

Conversion to this compound:

-

Suspend the purified alginic acid paste in an ethanol-water solution (e.g., 50:50 v/v).

-

Slowly add a stoichiometric amount of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) solution while stirring until the pH of the paste is neutral (pH 6.0-8.0).[7]

-

The resulting this compound will precipitate in the alcohol solution.

-

-

Purification and Drying:

-

Collect the this compound precipitate by filtration.

-

Wash the product multiple times with ethanol to remove residual salts and water.

-

Dry the final product in an oven at 60°C to a constant weight.

-

Caption: Workflow for this compound synthesis from raw seaweed.

Method 2: Synthesis via Ion Exchange from Sodium Alginate

This is a simpler method when high-purity sodium alginate is available as a starting material. It relies on the exchange of sodium ions for potassium ions.

-

Dissolution: Prepare a 1-2% (w/v) solution of sodium alginate in deionized water with constant stirring until fully dissolved.

-

Ion Exchange:

-

Dialyze the sodium alginate solution against a 0.1 M potassium chloride (KCl) solution. The dialysis membrane should have a suitable molecular weight cut-off (e.g., 12-14 kDa).

-

Change the external KCl solution every 4-6 hours for a total of 48 hours to ensure complete ion exchange.

-

After the KCl dialysis, dialyze against deionized water for another 48 hours, changing the water frequently to remove excess KCl.

-

-

Recovery:

-

Recover the purified this compound solution from the dialysis tubing.

-

Lyophilize (freeze-dry) the solution to obtain a solid, porous this compound product.

-

Caption: Workflow for converting sodium alginate to this compound.

Characterization of this compound

Thorough characterization is essential to ensure the quality, purity, and suitability of the synthesized this compound for its intended application.

Physicochemical Properties

Key properties include molecular weight, viscosity, and the M/G ratio, which collectively dictate the material's performance.

| Parameter | Technique | Typical Values / Significance |

| Molecular Weight (Mw) | Gel Permeation Chromatography (GPC/SEC) | 32,000 - 400,000 g/mol .[8] Affects viscosity and gel strength. |

| Viscosity | Rotational Viscometer | 84 mPa·s (for 1% solution), 849 mPa·s (for 2% solution).[9] Crucial for formulation and processability. |

| M/G Ratio | ¹H or ¹³C NMR Spectroscopy | Ranges from 0.5 to >1.0.[3][10] High-G alginates form strong, brittle gels; high-M alginates form weaker, more elastic gels. |

| Appearance | Visual Inspection | White to yellowish-brown fibrous or granular powder.[7] |

| Solubility | Dissolution Test | Slowly dissolves in water to form a viscous solution; insoluble in ethanol.[7] |

| pH | pH Meter | 6.0 - 8.0 (for a 1% aqueous solution).[7] |

Purity Specifications

Purity should be assessed according to established standards, such as those from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[11][12]

| Parameter | JECFA Specification |

| Assay (% of K-Alginate) | 89.2% - 105.5% |

| Loss on Drying | Not more than 15% (105°C, 4h) |

| Water-Insoluble Matter | Not more than 2% |

| Arsenic (As) | Not more than 3 mg/kg |

| Lead (Pb) | Not more than 5 mg/kg |

| Total Plate Count | Not more than 5,000 CFU/g |

Key Experimental Protocols

FTIR is used to confirm the identity of the alginate and the presence of key functional groups.

-

Sample Preparation: Prepare a KBr pellet by mixing ~2 mg of dried this compound with ~200 mg of dry KBr powder and pressing the mixture into a translucent disc.[13]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~1600 | Asymmetric stretching of -COO⁻ (carboxylate)[14] |

| ~1400 | Symmetric stretching of -COO⁻ (carboxylate)[14] |

| ~1030 | C-O-C stretching (associated with mannuronic acid residues)[15] |

| ~814 | C-H deformation (characteristic of guluronic acid residues)[13] |

-

Solution Preparation: Prepare a 1% (w/v) solution of this compound in deionized water. Ensure complete dissolution, which may take several hours of gentle stirring.

-

Instrumentation: Use a rotational viscometer with a suitable spindle.

-

Measurement: Equilibrate the sample to a constant temperature (e.g., 25°C). Measure the viscosity at a defined shear rate (e.g., 60 rpm).

-

Reporting: Report the viscosity in millipascal-seconds (mPa·s) or centipoise (cP), specifying the concentration, temperature, and shear rate.

-

System Preparation: Set up a Gel Permeation Chromatography (GPC) system equipped with an aqueous-compatible column (e.g., G5000PWX1) and a refractive index (RI) detector.[16][17]

-

Mobile Phase: Use a buffered aqueous solution, typically 0.1 M NaNO₃, as the mobile phase to suppress polyelectrolyte effects.[17]

-

Standard Preparation: Prepare a series of pullulan standards of known molecular weights to create a calibration curve.[18]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of ~2 mg/mL. Filter the solution through a 0.45 µm syringe filter.[17]

-

Analysis: Inject the sample into the GPC system. The molecular weight is calculated based on the retention time relative to the pullulan standards.[16]

Research Applications in Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical sciences.[2][5]

-

Controlled Release Formulations: Alginate hydrogels can encapsulate therapeutic agents, providing sustained release.[1][2] The release rate can be tuned by altering the molecular weight, M/G ratio, and cross-linking density.

-

Oral Drug Delivery: Alginate's mucoadhesive properties can prolong the residence time of formulations in the gastrointestinal tract, enhancing drug absorption.[5] It can also protect sensitive drugs from the harsh acidic environment of the stomach.[2]

-

Tissue Engineering: Alginate hydrogels serve as scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[19][20][21] They are often used for encapsulating cells for transplantation.[4]

-

Wound Healing: Alginate-based dressings form a moist, protective gel over wounds, which promotes healing and facilitates the removal of the dressing without causing trauma.[1]

Biocompatibility and Cellular Interactions

Alginates are generally considered highly biocompatible and non-toxic.[5][22] However, they are bio-inert, meaning they lack the specific ligands required for cell adhesion.[4] For tissue engineering applications, this is often overcome by covalently modifying the alginate backbone with cell-adhesive peptides, such as the arginine-glycine-aspartic acid (RGD) sequence.[1]

The RGD peptide is recognized by integrin receptors on the cell surface, facilitating cell attachment to the hydrogel scaffold. This interaction is crucial for promoting cell survival, proliferation, and tissue formation.[1]

Logical Relationship Diagram

Caption: RGD-modified alginate promotes cell adhesion via integrin binding.

Conclusion

This compound is a highly adaptable and valuable biopolymer for research, particularly in drug development and regenerative medicine. Its performance is intrinsically linked to its molecular characteristics, such as molecular weight and monomeric composition. Therefore, rigorous synthesis and characterization, following detailed and standardized protocols as outlined in this guide, are paramount to achieving reproducible and reliable results in research and development applications.

References

- 1. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Alginate-Based Biomaterials for Regenerative Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alginate Particles as Platform for Drug Delivery by the Oral Route: State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and FTIR-ATR and 1H NMR Characterization of Alginates from the Main Alginophyte Species of the Atlantic Coast of Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. Alginate Molecular Size Analysis Service - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Alginates by Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, NIR, Raman) in Combination with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. This compound [fao.org]

- 13. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Degradation of Sodium alginate using GPC/SEC | Malvern Panalytical [malvernpanalytical.com]

- 17. echemi.com [echemi.com]

- 18. Molecular mass distribution of sodium alginate by high-performance size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Alginate-Based Biomaterials in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design of Alginate/Gelatin Hydrogels for Biomedical Applications: Fine-Tuning Osteogenesis in Dental Pulp Stem Cells While Preserving Other Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biocompatibility Profile and In Vitro Cellular Uptake of Self-assembled Alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Weight of Potassium Alginate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for determining the molecular weight of potassium alginate, a critical parameter influencing its physicochemical properties and performance in various applications, including drug delivery and biomedical engineering. This document details the principles, experimental protocols, and data interpretation for the most common analytical techniques.

Introduction to this compound and Molecular Weight Significance

This compound is the potassium salt of alginic acid, a linear polysaccharide derived from brown seaweeds. It is composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of M- M-, G-G-, and alternating M-G- sequences. The molecular weight (MW) and the M/G ratio are fundamental properties that dictate the viscosity, gelation capacity, and drug release characteristics of this compound formulations. Accurate molecular weight determination is therefore essential for quality control, formulation development, and ensuring consistent performance. The molecular weight of commercial this compound typically ranges from 10,000 to 700,000 g/mol , with a polydispersity index (PDI) generally falling between 1.5 and 3.0, indicating a broad distribution of polymer chain lengths.[1][2]

Core Methodologies for Molecular Weight Determination

The primary techniques for measuring the molecular weight of this compound are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), conventional Gel Permeation Chromatography (GPC), and Viscometry. Mass Spectrometry, particularly MALDI-TOF, can also be employed, often after sample degradation.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful and widely used method for determining the absolute molecular weight and size distribution of polymers in solution. The technique couples a size-based separation (SEC) with a first-principles molecular weight measurement (MALS).

Principle: Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3] Larger molecules elute from the chromatography column earlier than smaller molecules. The eluent from the SEC column then passes through a Multi-Angle Light Scattering (MALS) detector, which measures the intensity of light scattered by the polymer molecules at various angles. The intensity of the scattered light is directly proportional to the molar mass and concentration of the molecules. By combining the MALS data with the concentration measurement from a refractive index (RI) detector, the absolute molecular weight at each elution volume can be calculated without the need for column calibration with polymer standards of the same type.[4]

Experimental Protocol:

A. Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound powder.[3]

-

Dissolve the sample in an appropriate aqueous mobile phase (e.g., 0.1 M NaNO₃ or 0.07 M Disodium hydrogen phosphate) to a concentration of 1-2 mg/mL.[5][6] For larger molecular weight polymers, lower concentrations (e.g., 0.5 mg/mL) may be necessary.[5]

-

Allow the solution to dissolve completely, which may take several hours or overnight with gentle stirring.[7][8]

-

Filter the solution through a 0.2–0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter before injection.[3][6]

B. Instrumentation and Conditions:

-

HPLC System: An isocratic HPLC system with a degasser, pump, and autosampler.

-

SEC Columns: A set of aqueous SEC columns appropriate for the expected molecular weight range of the alginate (e.g., Agilent PL aquagel-OH series).[8] Mixed-bed columns are often recommended for samples with broad molecular weight distributions.[9]

-

Mobile Phase: An aqueous solution containing a salt to suppress polyelectrolyte effects, such as 0.1 M NaNO₃, 0.153 M NaCl, or 0.07 M Disodium hydrogen phosphate.[5][6] The mobile phase should be filtered and degassed.

-

Flow Rate: Typically 0.5-1.0 mL/min.[5]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]

-

Detectors: A Multi-Angle Light Scattering (MALS) detector followed by a Refractive Index (RI) detector.

C. Data Analysis:

-

The data from the MALS and RI detectors are collected and processed using specialized software (e.g., ASTRA from Wyatt Technology).

-

The software calculates the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) for the entire sample and for each elution slice.

Logical Workflow for SEC-MALS Analysis:

SEC-MALS experimental workflow.

Conventional Gel Permeation Chromatography (GPC)

Conventional GPC is a relative method that relies on a calibration curve generated from standards of known molecular weight. For polysaccharides like alginate, pullulan standards are commonly used.[1][4]

Principle: The separation principle is the same as in SEC-MALS. However, the molecular weight is determined by comparing the elution time of the sample to a calibration curve of log(MW) versus elution time for a series of narrow molecular weight standards.[11]

Experimental Protocol:

A. Sample and Standard Preparation:

-

Prepare the this compound sample as described in the SEC-MALS protocol.

-

Prepare a series of pullulan standards of known molecular weights in the same mobile phase.[1] These can often be prepared as a "cocktail" of several standards with non-overlapping elution times.[11]

B. Instrumentation and Conditions:

-

The instrumentation is similar to SEC-MALS but without the MALS detector. An RI detector is typically used.

-

The mobile phase and column selection follow the same principles as for SEC-MALS.

C. Calibration and Analysis:

-

Inject the pullulan standard mixture and record the elution times for each standard.

-

Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their respective elution times. A polynomial fit (typically 3rd or 5th order) is applied to the data.[12]

-

Inject the this compound sample and record its chromatogram.

-

The software uses the calibration curve to calculate the Mw, Mn, and PDI of the this compound sample relative to the pullulan standards.[13]

Logical Relationship for GPC Calibration:

GPC calibration and analysis workflow.

Viscometry

Viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of a polymer. It is a relatively simple and inexpensive technique.

Principle: The viscosity of a polymer solution is related to the size and shape of the polymer molecules. The intrinsic viscosity [η] is a measure of the contribution of a single polymer molecule to the viscosity of the solution. It is determined by measuring the viscosity of dilute polymer solutions at several concentrations and extrapolating to zero concentration.[14] The intrinsic viscosity is then related to the molecular weight through the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

where K and a are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system.[15]

Experimental Protocol:

A. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaCl) at a known concentration (e.g., 1 g/dL).[16]

-

Prepare a series of dilutions of the stock solution to obtain at least four different concentrations.

B. Viscosity Measurement:

-

Use a calibrated Ubbelohde capillary viscometer placed in a constant temperature bath (e.g., 25°C ± 0.05°C).[17][18]

-

Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).[9]

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

-

Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

C. Data Analysis:

-

Plot the reduced viscosity versus concentration (Huggins plot) and the inherent viscosity versus concentration (Kraemer plot).

-

Extrapolate both plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].[11]

-

Use the Mark-Houwink-Sakurada equation to calculate the viscosity-average molecular weight (Mv). For alginate in 0.1 M NaCl at 25°C, reported K and a values can be used. For example, one study reports K = 0.0123 cm³/g and a = 0.960 for alginate in water.[19]

Workflow for Intrinsic Viscosity Determination:

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. agilent.com [agilent.com]

- 9. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 10. researchgate.net [researchgate.net]

- 11. tainstruments.com [tainstruments.com]

- 12. waters.com [waters.com]

- 13. Alginate Molecular Size Analysis Service - Creative Biolabs [creative-biolabs.com]

- 14. cigs.unimo.it [cigs.unimo.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. macro.lsu.edu [macro.lsu.edu]

- 18. scispace.com [scispace.com]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Technical Guide to the Rheological Properties of Potassium Alginate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of potassium alginate solutions, a crucial biopolymer in pharmaceutical and biomedical applications. Understanding these properties is paramount for the development of drug delivery systems, tissue engineering scaffolds, and other advanced formulations. This document synthesizes key data, outlines detailed experimental protocols, and presents visual representations of fundamental concepts to aid in research and development.

Core Rheological Characteristics

This compound, a linear polysaccharide extracted from brown seaweed, forms viscous solutions in water. These solutions exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[1] This means their viscosity decreases as the applied shear rate increases, a property attributable to the alignment and disentanglement of the long polymer chains under stress.[1]

Several factors critically influence the viscosity and viscoelasticity of this compound solutions:

-

Concentration: As the concentration of this compound in a solution increases, the viscosity rises significantly due to greater polymer chain entanglement.[1]

-

Molecular Weight: Higher molecular weight alginates generally result in more viscous solutions at the same concentration.[1]

-

M/G Ratio: Alginate is a copolymer of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. A higher proportion of G-residues tends to create more rigid polymer chains, leading to higher solution viscosity.[1]

-

Temperature: Generally, an increase in temperature leads to a decrease in the viscosity of alginate solutions.

-

pH: The viscosity of alginate solutions is stable in a pH range of 4 to 10. Below pH 4, the carboxyl groups become protonated, which can lead to a decrease in solubility and potential precipitation or gelation.[1]

Quantitative Rheological Data

The following tables summarize quantitative data on the rheological properties of this compound solutions. Due to the extensive research on sodium alginate, its properties are also included for comparative purposes, as the rheological behavior is broadly similar for alginate salts.

Table 1: Viscosity of this compound Solutions

| Concentration (% w/v) | Average Viscosity (mPa·s) | Notes |

| 1 | 84 | Viscosity measured after sequestering calcium ions. |

| 2 | 849 | Viscosity measured after sequestering calcium ions. |

| 3 | 3676 | Viscosity measured after sequestering calcium ions. |

Source: Data compiled from a study on alginates from Macrocystis pyrifera.

Table 2: Reference Data - Rheological Properties of Sodium Alginate Solutions and Gels

| Alginate Concentration (% w/w) | Parameter | Value | Test Conditions |

| 0.5% | Storage Modulus (G') | ~600 - 1000 Pa | After gelation with CaCl2, at 1 Hz |

| 2% | Storage Modulus (G') | 21.1 - 33.2 kPa | After gelation with CaCl2 |

| 2% | Loss Modulus (G'') | 3.4 - 8.8 kPa | After gelation with CaCl2 |

| 1% | Storage Modulus (G') | > Loss Modulus (G'') | Oscillatory tests on hydrogels |

| 1.5 - 2% | Flow Behavior | Plastic-viscous | Rotational viscometry |

Note: This table provides context on the viscoelastic properties of alginate gels. The specific values for this compound gels may vary but will follow similar trends.

Experimental Protocols

Accurate and reproducible rheological measurements are essential. The following are detailed methodologies for key experiments.

Preparation of this compound Solutions

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dispersion: Slowly add the powder to the vortex of a stirred solvent (typically deionized water or a specific buffer) to prevent the formation of clumps.

-

Dissolution: Continue stirring, often for several hours (e.g., 14 hours with mechanical stirring at 400 rpm), until the powder is fully dissolved and the solution is homogenous. Gentle heating can be used to aid dissolution, but care must be taken to avoid thermal degradation.

-

Degassing: Centrifuge the solution at a low speed (e.g., 200 rpm for 20 minutes) or let it stand to remove any entrapped air bubbles, which can interfere with rheological measurements.

-

Equilibration: Allow the solution to equilibrate to the desired experimental temperature before measurement.

Rotational Viscometry (Steady Shear)

This method measures the apparent viscosity of the solution as a function of shear rate.

-

Instrumentation: Utilize a rotational rheometer (e.g., Anton Paar MCR 301, Malvern Kinexus) equipped with a suitable geometry, such as a cone-and-plate or parallel-plate system. A cone-plate geometry (e.g., 50 mm diameter, 1° cone angle) is often preferred for its uniform shear rate.

-

Sample Loading: Carefully place the prepared this compound solution onto the lower plate of the rheometer. Lower the upper geometry to the specified gap distance (e.g., 1 mm). Remove any excess sample.

-

Equilibration: Allow the sample to rest on the plate for a set time (e.g., 5 minutes) to allow for thermal and mechanical equilibrium.

-

Measurement: Perform a shear rate sweep, typically from a low shear rate to a high shear rate (e.g., 0.1 to 1000 s⁻¹), at a constant temperature.

-

Data Analysis: Plot the apparent viscosity as a function of the shear rate. For shear-thinning fluids like this compound, the viscosity will decrease as the shear rate increases.

Oscillatory Rheometry (Dynamic Mechanical Analysis)

This technique provides information on the viscoelastic properties of the material, such as the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

-

Instrumentation: Use a rotational rheometer capable of performing oscillatory measurements.

-

Sample Loading and Equilibration: Follow the same procedure as for rotational viscometry.

-

Strain Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain where G' and G'' are independent of the applied strain.

-

Frequency Sweep: Select a strain value within the LVER and perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant temperature.

-

Data Analysis: Plot G' and G'' as a function of frequency. For a typical polymer solution, G'' will be greater than G' at low frequencies, while at higher frequencies, G' may become dominant. The point where G' = G'' is known as the crossover point.

Key Mechanisms and Visualizations

Gelation with Divalent Cations

A key feature of alginates is their ability to form hydrogels in the presence of divalent cations, most notably calcium ions (Ca²⁺). This cross-linking mechanism is famously described by the "egg-box model."

Caption: The "Egg-Box Model" of alginate gelation with calcium ions.

In this model, the calcium ions bind between the guluronic acid (G) blocks of adjacent alginate chains, forming junction zones. This ionic cross-linking creates a three-dimensional network that entraps water, resulting in the formation of a hydrogel. The strength and properties of the resulting gel are highly dependent on the G-block content and the concentration of the divalent cations.

Experimental Workflow for Rheological Characterization

The logical flow of experiments for characterizing the rheological properties of a this compound solution is crucial for obtaining comprehensive and reliable data.

Caption: Experimental workflow for rheological characterization.

This workflow ensures that the viscoelastic properties are measured under appropriate conditions (i.e., within the linear viscoelastic region) and that a complete picture of the solution's behavior under both steady and dynamic shear is obtained.

Conclusion

The rheological properties of this compound solutions are complex and influenced by a variety of factors. A thorough understanding and precise measurement of these properties are critical for the successful design and application of alginate-based products in the pharmaceutical and drug development industries. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this versatile biopolymer.

References

The Gelling Mechanism of Potassium Alginate with Divalent Cations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the gelation of potassium alginate in the presence of divalent cations. It delves into the widely accepted "egg-box" model, the influence of various cationic species on gel properties, and the critical role of alginate's structural composition. Detailed experimental protocols for characterization and quantitative data are presented to facilitate research and development in fields ranging from pharmaceuticals to food science and tissue engineering.

The Core Gelling Mechanism: The "Egg-Box" Model

The fundamental mechanism behind the ionotropic gelation of alginate with divalent cations is described by the "egg-box" model.[1][2][3][4][5] Alginate, a linear polysaccharide derived from brown seaweed, is composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive G residues, M residues, and alternating MG residues.[2][6]

The gelation process is initiated when divalent cations, such as calcium (Ca²⁺), replace the monovalent potassium ions associated with the carboxyl groups of the alginate chains.[7] These divalent cations interact preferentially with the G-blocks of the alginate chains, creating junction zones.[6][8] Specifically, the cations fit into the cavities formed by the G-block sequences of adjacent polymer chains, acting as a bridge and "locking" the chains together.[4] This cooperative binding results in a three-dimensional network structure, effectively trapping water molecules and forming a hydrogel.[4][6][8] The strength and rigidity of the resulting gel are largely dependent on the length of the G-block sequences and the affinity of the divalent cation for these regions.[9]

Figure 1: The "Egg-Box" model of alginate gelation with divalent cations.

Influence of Divalent Cations on Gel Properties

The choice of divalent cation significantly impacts the mechanical properties and stability of the resulting alginate gel.[10][11][12] Different cations exhibit varying affinities for the G-blocks of alginate, leading to gels with distinct characteristics.[13] While calcium is the most commonly used cation, others such as barium (Ba²⁺), strontium (Sr²⁺), copper (Cu²⁺), and zinc (Zn²⁺) also induce gelation.[1][11] Magnesium (Mg²⁺), however, is generally unable to form stable gels.[11][13]

The binding affinity of divalent cations to alginate typically follows the order: Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. This affinity correlates with the mechanical strength of the resulting gel.[12] For instance, barium alginate gels are generally stronger and more stable than calcium alginate gels.[10] The elastic moduli of alginate gels cross-linked with various divalent ions have been observed to decrease in the order of Cu²⁺ > Sr²⁺ ≈ Ca²⁺ > Zn²⁺.[12] Trivalent cations like Fe³⁺ can also induce gelation and tend to form even stronger gels due to their ability to create a more compact, three-dimensional network.[12]

A synergistic effect has been observed when using a combination of divalent cations. For example, a Ca²⁺/Zn²⁺ ratio of 4:1 has been shown to enhance encapsulation efficiency and control drug release by leveraging the rapid electrostatic interactions of Ca²⁺ with G-blocks and the ability of Zn²⁺ to form covalent-like bonds with both G and M blocks.[14]

Quantitative Data on Gel Properties

The mechanical properties of alginate gels are influenced by the type and concentration of the divalent cation. The following table summarizes the elastic modulus of alginate gels cross-linked with various cations.

| Cation (Concentration) | Elastic Modulus (E) (kPa) | Reference |

| Fe³⁺ (0.1 M) | 252.0 | [12] |

| Cu²⁺ (1 M) | 187.6 | [12] |

| Sr²⁺ (1 M) | 117.4 | [12] |

| Ca²⁺ (1 M) | 117.5 | [12] |

| Zn²⁺ (1 M) | 73.1 | [12] |

| Ca²⁺ (0.1 M) | 71.5 | [12] |

Role of Alginate Composition: The M/G Ratio

The ratio of mannuronic to guluronic acid (M/G ratio) in the alginate polymer is a critical determinant of the resulting gel's properties.[9][15][16][17] Alginates with a high G content (low M/G ratio) tend to form strong, rigid, and brittle gels due to the higher number of G-blocks available for cross-linking with divalent cations.[2][9] Conversely, alginates with a high M content (high M/G ratio) produce softer, more elastic, and more permeable gels.[6][9] The M/G ratio can be determined using techniques like ¹H NMR spectroscopy.[2]

| M/G Ratio | Resulting Gel Properties | References |

| Low M/G Ratio (High G Content) | Stronger, more rigid, brittle, less permeable | [2][9] |

| High M/G Ratio (High M Content) | Softer, more elastic, more permeable | [6][9] |

Experimental Protocols for Alginate Gel Characterization

A variety of analytical techniques are employed to characterize the formation and properties of this compound gels.

Preparation of Alginate Gels (Ionotropic Gelation)

A common method for preparing alginate hydrogels is through ionotropic gelation.[18][19][20]

-

Preparation of Solutions:

-

Gel Formation:

-

Extrude the alginate solution dropwise through a syringe needle into the divalent cation solution, which is kept under gentle stirring.[19][21]

-

The gel beads form instantly upon contact with the cation solution.[5]

-

Allow the beads to cure in the solution for a specified time (e.g., 10-30 minutes) to ensure complete gelation.[19]

-

The gelled beads are then collected and washed with deionized water to remove any unbound cations.[18]

-

Figure 2: Experimental workflow for the preparation of alginate gel beads.

Rheological Analysis

Rheology is used to study the mechanical properties of the hydrogels, such as their elasticity and viscosity.[22][23][24]

-

Sample Preparation: Prepare alginate gel discs by casting the gelling solution in a mold and allowing it to set.[25]

-

Instrumentation: Use a rotational rheometer with a parallel plate geometry.[25]

-

Strain Sweep: Perform a strain sweep to determine the linear viscoelastic region (LVR) of the gel.

-

Frequency Sweep: Conduct a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G'').[22] G' represents the elastic component, while G'' represents the viscous component of the gel. For a solid-like gel, G' is significantly greater than G''.[22]

-

Shear Rate Sweep: Measure the viscosity as a function of shear rate to assess properties like shear thinning.[22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the chemical bonds and functional groups involved in the gelation process.[26][27]

-

Sample Preparation: The prepared alginate gel is typically freeze-dried and ground into a powder.

-

Analysis: The sample is analyzed using an FTIR spectrometer, often in Attenuated Total Reflectance (ATR) mode.

-

Interpretation: The cross-linking of alginate with divalent cations can be observed by a shift in the asymmetric and symmetric stretching vibration peaks of the carboxylate (COO⁻) groups.[11] For example, the bands around 1600 cm⁻¹ and 1410 cm⁻¹ are attributed to the asymmetric and symmetric stretching of COO⁻, respectively, and their shift indicates ionic binding with the cations.[28]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and internal porous structure of the alginate hydrogels.[29][30][31][32]

-

Sample Preparation: The hydrogel samples must be dehydrated before SEM analysis. Freeze-drying (lyophilization) is a common method to preserve the porous structure.[30][31]

-

Coating: The dried sample is coated with a thin layer of a conductive material, such as gold, to prevent charging under the electron beam.[30]

-

Imaging: The sample is then observed under a scanning electron microscope at various magnifications to analyze its microstructure.[33]

Logical Relationships in Alginate Gelation

The properties of the final alginate gel are a result of the interplay between several key factors. The following diagram illustrates these relationships.

Figure 3: Factors influencing the properties of divalent cation-crosslinked alginate gels.

Conclusion

The gelation of this compound with divalent cations is a versatile and widely utilized process with applications spanning numerous scientific and industrial fields. A thorough understanding of the "egg-box" model, the specific effects of different cations, and the crucial role of the alginate's M/G ratio is essential for designing and fabricating alginate-based materials with tailored properties. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working to harness the unique characteristics of alginate hydrogels for innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Alginate Properties and Calcium Chloride Concentration on Alginate Bead Reticulation and Size: A Phenomenological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. gumstabilizer.com [gumstabilizer.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. researchgate.net [researchgate.net]

- 10. primo.csu.edu.au [primo.csu.edu.au]

- 11. Effect of various gelling cations on the physical properties of "wet" alginate films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vbn.aau.dk [vbn.aau.dk]

- 13. researchgate.net [researchgate.net]

- 14. Synergistic effect of divalent cations in improving technological properties of cross-linked alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of M/G Ratios of Sodium Alginate on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Effects of M/G Ratios of Sodium Alginate on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate [frontiersin.org]

- 17. Effects of M/G Ratios of Sodium Alginate on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. isca.me [isca.me]

- 20. rjptonline.org [rjptonline.org]

- 21. mdpi.com [mdpi.com]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Rheological characterization of cell-laden alginate-gelatin hydrogels for 3D biofabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 25. Mechanical characterization of alginate hydrogels [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 28. On the development and characterisation of crosslinked sodium alginate/gelatine hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Comparing different methods to fix and to dehydrate cells on alginate hydrogel scaffolds using scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. biorxiv.org [biorxiv.org]

A Technical Guide to the Sources and Extraction of High-Purity Potassium Alginate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sources, extraction, and purification methods for obtaining high-purity potassium alginate. The information is tailored for professionals in the fields of research, science, and drug development who require a thorough understanding of this versatile biopolymer for its application in advanced pharmaceutical formulations.

Introduction to this compound

This compound is the potassium salt of alginic acid, a naturally occurring anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae). It is a linear, unbranched copolymer consisting of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues linked by 1→4 glycosidic bonds. The arrangement of these M and G blocks varies depending on the source of the algae, which in turn influences the physicochemical properties of the extracted alginate, such as viscosity and gelling capability. In the pharmaceutical industry, high-purity this compound is valued for its biocompatibility, biodegradability, and unique gelling properties in the presence of divalent cations, making it an excellent excipient for controlled-release drug delivery systems, wound dressings, and tissue engineering scaffolds.

Primary Sources of High-Purity this compound

The primary commercial sources of this compound are various species of brown seaweed. The yield and quality of the extracted alginate can vary significantly depending on the species, geographical location, and harvesting season.

Table 1: Alginate Yield from Various Brown Algae Species

| Seaweed Species | Alginate Yield (% of Dry Weight) | Reference |

| Turbinaria triquetra | 22.2 ± 0.56 | [1] |

| Laminaria digitata | 22-34 | [1] |

| Sargassum aquifolium | 24.26 ± 0.08 to 39.01 ± 0.03 | [1] |

| Durvillaea potatorum | 45–55 | |

| Macrocystis pyrifera | 18–45 | |

| Laminaria hyperborea | 14–21 | |

| Ascophyllum nodosum | 12–16 | |

| Hormophysa cuneiformis | 13.3 ± 0.52 | [1] |

Extraction and Purification of High-Purity this compound

The industrial production of high-purity this compound involves a multi-step process that begins with the harvesting and pre-treatment of brown seaweed, followed by alkaline extraction and a series of purification steps to remove impurities. The "Acid Precipitation Method" is a common and effective technique for producing high-quality alginic acid, which is then converted to this compound.[2]

General Industrial Workflow

The following diagram illustrates the key stages in the industrial production of high-purity this compound.

Detailed Experimental Protocol for High-Purity this compound

This protocol outlines a laboratory-scale method for the extraction and purification of this compound from brown seaweed, aiming for a high-purity final product suitable for biomedical applications.

Materials:

-

Dried brown seaweed (e.g., Laminaria hyperborea)

-

Formaldehyde (B43269) solution (2% w/v)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃), 2% w/v

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Ethanol (B145695) (95%)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Filter paper (e.g., Whatman No. 1)

-

Centrifuge

Protocol:

-

Pre-treatment:

-

Wash the dried seaweed with deionized water to remove sand and salts.

-

Soak the seaweed in a 2% formaldehyde solution overnight at a solid-to-liquid ratio of 1:15 (w/v) to fix polyphenols and pigments.

-

Wash the treated seaweed thoroughly with deionized water to remove residual formaldehyde.

-

Dry the seaweed at 60°C in an oven and then mill it into a fine powder.

-

-

Acid Treatment:

-

Suspend the seaweed powder in 0.1 M HCl at a solid-to-liquid ratio of 1:20 (w/v) for 2 hours at room temperature with constant stirring. This step converts insoluble alginate salts into alginic acid.

-

Filter the mixture and wash the solid residue with deionized water until the filtrate is neutral (pH 7).

-

-

Alkaline Extraction:

-

Resuspend the acid-treated seaweed powder in a 2% Na₂CO₃ solution at a solid-to-liquid ratio of 1:30 (w/v).

-

Heat the suspension to 60°C and maintain it for 2 hours with continuous stirring to convert the alginic acid into soluble sodium alginate.

-

Cool the mixture and centrifuge at 5000 rpm for 20 minutes to separate the insoluble seaweed residue.

-

-

Purification via Acid Precipitation:

-

Collect the supernatant containing the sodium alginate.

-

Slowly add 0.1 M HCl to the supernatant while stirring to precipitate the alginic acid. The precipitation is generally complete at a pH of 2.8-3.0.

-

Allow the precipitated alginic acid to settle, then collect it by filtration or centrifugation.

-

Wash the alginic acid precipitate with deionized water to remove excess acid and salts.

-

-

Solvent Purification:

-

Wash the alginic acid precipitate with 95% ethanol to remove remaining pigments and other organic impurities. Repeat this step until the ethanol remains colorless.

-

-

Conversion to this compound:

-

Suspend the purified alginic acid in deionized water.

-

Slowly add a stoichiometric amount of KOH solution while stirring to neutralize the alginic acid and form this compound. The pH should be adjusted to approximately 7.0.

-

-

Final Processing:

-

Precipitate the this compound by adding an excess of 95% ethanol.

-

Collect the precipitated this compound by filtration and dry it in a vacuum oven at 60°C.

-

Mill the dried this compound to the desired particle size.

-

Quality Specifications for High-Purity this compound

For pharmaceutical applications, this compound must adhere to stringent quality standards to ensure its safety and efficacy. The following table summarizes the key specifications for pharmaceutical-grade this compound.

Table 2: Pharmaceutical Grade this compound Specifications

| Parameter | Specification | Test Method Reference |

| Purity | 89.2% - 105.5% | Carbon Dioxide Determination by Decarboxylation[3][4] |

| Loss on Drying | ≤ 15% | USP <731> |

| Water-insoluble matter | ≤ 2% | [3] |

| Heavy Metals | ||

| Arsenic (As) | ≤ 3 mg/kg | [3][5] |

| Lead (Pb) | ≤ 5 mg/kg | [3][5] |

| Mercury (Hg) | ≤ 1 mg/kg | [5] |

| Cadmium (Cd) | Not Detected | |

| Microbiological Purity | ||

| Total Plate Count | ≤ 5,000 colonies/gram | [3] |

| Yeasts and Moulds | ≤ 500 colonies/gram | [3] |

| E. coli | Absent in 1g | USP <62> |

| Salmonella | Absent in 10g | USP <62> |

| Endotoxins | < 100 EU/g (for parenteral use) | USP <85> |

Note: Endotoxin limits can vary depending on the specific application and route of administration.[6]

Analytical Methods for Purity Determination

Several analytical techniques are employed to assess the purity and quality of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of alginate and confirm its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the M/G ratio, which is crucial for predicting the gelling behavior.

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Determines the molecular weight and molecular weight distribution of the alginate, which affects its viscosity.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): Used for the quantitative analysis of heavy metal impurities.

-

Limulus Amebocyte Lysate (LAL) Test: The standard method for detecting and quantifying bacterial endotoxins.

Signaling Pathways and Applications in Drug Development

The unique properties of high-purity this compound make it a valuable tool in drug delivery. Its ability to form hydrogels upon cross-linking with divalent cations like calcium is central to its application in controlled-release formulations.

References

In Vitro Biocompatibility and Biodegradability of Potassium Alginate: A Technical Guide

Introduction

Potassium alginate, a natural polysaccharide extracted from brown seaweed, is garnering significant attention in the biomedical field. Its inherent properties, such as biocompatibility, biodegradability, and non-toxicity, make it a promising biomaterial for a wide range of applications, including drug delivery, tissue engineering, and wound healing.[1][2][3] This technical guide provides an in-depth overview of the in vitro biocompatibility and biodegradability of this compound, focusing on quantitative data, experimental protocols, and the underlying cellular mechanisms.

In Vitro Biocompatibility of this compound

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For in vitro applications, this primarily relates to the material's effect on cells. Alginates, including this compound, are generally recognized as safe (GRAS) by the FDA for oral administration.[1] However, their biocompatibility at the cellular level can be influenced by several factors, including purity, molecular weight, and the ratio of its constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G).[2][4] It has been reported that alginates with a higher M content may be more immunogenic.[2][4]

Quantitative Assessment of Cytotoxicity

The cytotoxicity of this compound is commonly evaluated using standardized in vitro assays that measure cell viability and proliferation. The following tables summarize quantitative data from various studies.

| Cell Line | Alginate Concentration | Assay | Result | Reference |

| L929 Mouse Fibroblasts | 2% (w/v) | MTT | > 70% cell viability after 96h | [5] |

| L929 Mouse Fibroblasts | Not specified | Extract Cytotoxicity | No cytopathic effects observed | [6] |

| Human Intestinal Epithelial Caco-2 Cells | Up to 1000 µg/mL | Proliferation Assay | No effect on proliferation | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Cell Viability | Increased cell viability with lower molecular weight alginates | [8] |

| Parameter | Condition 1 | Condition 2 | Result | Reference |

| Cell Viability | High Molecular Weight Alginate | Low Molecular Weight Alginate | Viability increased from 40% to 70% with low MW alginate | [9] |

| IC10 (72h) | Free ICD-85 | ICD-85 loaded Sodium Alginate Nanoparticles | 9 ± 2.7 µg/ml | 52 ± 4.3 µg/ml[10] |

Experimental Protocols for Biocompatibility Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 4 x 104 cells/well and incubate for 24 hours.[11]

-

Material Exposure:

-

Incubation: Incubate the cells with the material or extract for specified time points (e.g., 24, 48, 72, 96 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated cells).[11]

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

-

Cell Culture and Exposure: Follow the same initial steps as the MTT assay for cell seeding and material exposure.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the mixture, allowing LDH to catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength. The amount of color formed is proportional to the amount of LDH released and, therefore, the extent of cell damage.

Signaling Pathways in Biocompatibility

Alginates can interact with immune cells and trigger inflammatory responses. Studies have shown that alginates can activate macrophages through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12][13]

NF-κB pathway activation by this compound.

In Vitro Biodegradability of this compound

The biodegradability of alginate is a crucial factor for its application in drug delivery and tissue engineering, where the material should degrade at a controlled rate to release its payload or be replaced by new tissue. In vitro degradation of alginate is primarily governed by hydrolysis of the glycosidic linkages.

Factors Influencing Biodegradation

-

pH: Alginate degradation is pH-dependent. It degrades faster in alkaline and neutral conditions compared to acidic environments.[14]

-

Temperature: Higher temperatures accelerate the degradation rate.[15]

-

Oxidation: Partial oxidation of the alginate backbone can significantly increase its degradation rate.[14][15] For example, a 5% oxidized alginate gel can degrade within 9 days in a PBS solution.[14][15]

-

Crosslinking Ions: The type and concentration of crosslinking ions can affect the stability and degradation of alginate gels.[16]

Quantitative Assessment of Biodegradation

| Parameter | Condition | Time | Result | Reference |

| Molecular Weight Decrease | pH 9.2, 37°C | 60 hours | From 250 kDa to 25 kDa | [14] |

| Molecular Weight Decrease | pH 7.4, 37°C | 60 hours | From 250 kDa to 26 kDa | [14] |

| Molecular Weight Decrease | pH 4.5, 37°C | 60 hours | From 250 kDa to 75 kDa | [14] |

| Mass Loss (Chitosan-Alginate Film) | Aqueous Environment | 72 hours | ~20% mass loss | [17] |

Experimental Protocol for In Vitro Degradation Study

-

Sample Preparation: Prepare this compound hydrogels or films of known weight and dimensions.

-

Immersion: Immerse the samples in a relevant physiological buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) at 37°C.

-

Incubation: Incubate the samples for predetermined time intervals.

-

Sample Retrieval and Analysis: At each time point, retrieve the samples, gently wash with deionized water, and dry to a constant weight.

-

Degradation Measurement: Calculate the percentage of weight loss at each time point. The degradation can also be monitored by measuring changes in molecular weight using techniques like Gel Permeation Chromatography (GPC).

Workflow for in vitro biodegradation assessment.

This compound exhibits excellent in vitro biocompatibility and tunable biodegradability, making it a highly attractive biomaterial for researchers, scientists, and drug development professionals. Understanding the factors that influence its biological performance and employing standardized protocols for its evaluation are critical for the successful development of novel and effective biomedical applications. The data and methodologies presented in this guide provide a solid foundation for the in vitro assessment of this compound-based biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Usages and Potential Uses of Alginate for Healthcare Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nextgenagrifoodsinsights.com [nextgenagrifoodsinsights.com]

- 5. Mechanical Performance and Cytotoxicity of an Alginate/Polyacrylamide Bipolymer Network Developed for Medical Applications | MDPI [mdpi.com]

- 6. Evaluation of a novel alginate gel dressing: cytotoxicity to fibroblasts in vitro and foreign-body reaction in pig skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Biocompatibility Profile and In Vitro Cellular Uptake of Self-assembled Alginate Nanoparticles | Semantic Scholar [semanticscholar.org]

- 8. In vitro heterogeneous degradation of alginate and its validation of different molecular weight on blood bio-compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing alginate hydrogels to maintain viability of immobilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Cytotoxic Evaluation of Free and Sodium Alginate Nanoparticle-Encapsulated ICD-85 on Primary Lamb Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanical Performance and Cytotoxicity of an Alginate/Polyacrylamide Bipolymer Network Developed for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]